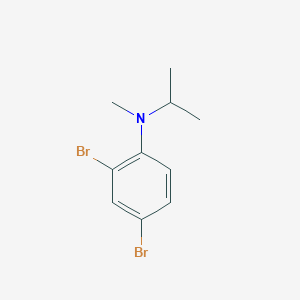
4-Aminobenzenesulfonic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzenesulfonic acid hydrochloride is an organic compound with the chemical formula C6H8ClNO3S. It is a derivative of 4-aminobenzenesulfonic acid, where the sulfonic acid group is neutralized by hydrochloric acid. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonic acid can be synthesized by sulfonation of aniline with concentrated sulfuric acid. The process involves adding aniline to a reactor with an air condenser and then adding concentrated sulfuric acid dropwise under stirring. The mixture is heated to 180-190°C for 1.5-2 hours. After cooling, the reaction mixture is treated with sodium hydroxide to precipitate the crude product, which is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 4-aminobenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminobenzenesulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Aminobenzenesulfonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
Medicine: It serves as an intermediate in the synthesis of sulfa drugs and other pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 4-aminobenzenesulfonic acid hydrochloride involves its ability to form diazonium salts under acidic conditions. These diazonium salts can then undergo coupling reactions with various nucleophiles, leading to the formation of azo compounds. The compound’s sulfonic acid group enhances its solubility and reactivity in aqueous solutions .
Comparación Con Compuestos Similares
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilamide
Comparison: 4-Aminobenzenesulfonic acid hydrochloride is unique due to its amino group, which allows it to participate in a wider range of chemical reactions compared to benzenesulfonic acid and p-toluenesulfonic acid. Its ability to form diazonium salts makes it particularly valuable in the synthesis of azo dyes, a property not shared by sulfanilamide .
Propiedades
Número CAS |
63317-90-8 |
|---|---|
Fórmula molecular |
C6H8ClNO3S |
Peso molecular |
209.65 g/mol |
Nombre IUPAC |
4-aminobenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO3S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H |
Clave InChI |
QLKPEODFPFEGSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)


![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)





